molecular formula C11H13ClN2 B1418065 [(2-Methylquinolin-4-yl)methyl]amine hydrochloride CAS No. 1195901-42-8

[(2-Methylquinolin-4-yl)methyl]amine hydrochloride

Cat. No. B1418065
M. Wt: 208.69 g/mol
InChI Key: CJBXAJSAEQVIJY-UHFFFAOYSA-N
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Description

“[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H13ClN2 . It is a derivative of quinoline, a heterocyclic aromatic compound that plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, has been the subject of many studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a methyl group attached to the quinoline ring .


Chemical Reactions Analysis

Quinoline and its derivatives, including “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride”, are known to undergo various chemical reactions. These reactions are often catalyzed by transition metals, mediated by metal-free ionic liquids, or facilitated by ultrasound irradiation .

Scientific Research Applications

Antimycotic Development

Research by Kumar et al. (2011) synthesized a series of secondary amines containing 2-chloroquinoline, demonstrating potential antifungal activity against various fungal strains. This study highlighted the structure-activity relationship essential for developing non-azole antimycotic agents, with certain compounds showing enhanced antifungal activity (Kumar, Bawa, Drabu, & Panda, 2011).

Luminescent Properties and Electron Transfer

Gan et al. (2003) investigated novel piperazine substituted naphthalimide model compounds, including derivatives with hydrochloride, and their fluorescence quantum yields. The study provides insights into the photo-induced electron transfer (PET) processes, demonstrating the potential of these compounds in developing pH probes and understanding PET mechanisms (Gan, Chen, Chang, & Tian, 2003).

Crystal Structure Analysis

Ullah and Stoeckli-Evans (2021) performed crystal structure and Hirshfeld surface analysis on the hydrochloride salt of a complex compound involving quinoline. Such analyses are crucial for understanding the molecular interactions and designing compounds with desired physical and chemical properties (Ullah & Stoeckli-Evans, 2021).

Corrosion Inhibition

Research by Prabhu et al. (2008) explored the corrosion inhibition effect of chloroquinoline derivatives on mild steel in hydrochloric acid solution, providing valuable insights into the development of new corrosion inhibitors for industrial applications (Prabhu, Venkatesha, Shanbhag, Kulkarni, & Kalkhambkar, 2008).

Antihypoxic Activity

Ukrainets, Mospanova, and Davidenko (2014) synthesized a series of N-R-amide hydrochlorides derived from quinoline carboxylic acid, demonstrating significant antihypoxic effects. This research opens avenues for developing new biologically active substances with potential therapeutic applications in conditions related to hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).

Antimicrobial and Antiproliferative Agents

Kim, Lee, Yang, and Lee (2014) explored the antimicrobial potentials of 4-methylquinoline analogues, including their structure-activity relationships against foodborne bacteria. The findings suggest the potential of these compounds in developing natural preservatives and pharmaceuticals with antimicrobial properties (Kim, Lee, Yang, & Lee, 2014).

Future Directions

The future directions for research on “[(2-Methylquinolin-4-yl)methyl]amine hydrochloride” and other quinoline derivatives are likely to focus on further exploring their synthesis protocols and biological activities . This includes developing more efficient synthesis methods, investigating their mechanisms of action, and studying their potential applications in medicinal chemistry .

properties

IUPAC Name

(2-methylquinolin-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBXAJSAEQVIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Methylquinolin-4-yl)methyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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